molecular formula C24H30O4 B1360175 Hexestrol dipropionate CAS No. 4825-53-0

Hexestrol dipropionate

Cat. No. B1360175
CAS RN: 4825-53-0
M. Wt: 382.5 g/mol
InChI Key: HZLYMVNJKHJFRO-UHFFFAOYSA-N
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Description

Hexestrol dipropionate, also known by the brand name Hexanoestrol or Retalon Oleosum, is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of hexestrol and has been known since at least 1931 . The drug has been used in the past to inhibit lactation in women .


Molecular Structure Analysis

Hexestrol dipropionate has a molecular formula of C24H30O4 . Its IUPAC name is [4- [4- (4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate . The molecular weight of Hexestrol dipropionate is 382.5 g/mol .


Chemical Reactions Analysis

Hexestrol and Diethylstilbestrol are synthetic hormones that have been found to be used in animal-origin food production . An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip have been developed to detect these compounds based on monoclonal antibody .


Physical And Chemical Properties Analysis

Hexestrol dipropionate has a molecular weight of 382.5 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 11 rotatable bonds .

Scientific Research Applications

1. Platelet Aggregation and Cancer Therapy

Hexestrol has been observed to increase platelet aggregation in patients with prostatic cancer treated with this synthetic estrogen. A study found that the administration of dipyridamole could prevent the platelet aggregating effect of hexestrol in these patients, suggesting its potential in managing associated risks during estrogen therapy for prostatic cancer (Koiso, Akima, & Niijima, 1982).

2. Therapeutic Efficiency in Menopause

Hexestrol has been compared with other synthetic estrogens like diethylstilbestrol for its efficiency in relieving symptoms of menopause. It was found to be highly effective in therapeutic applications if proper dosages are used (Greenhill, 1942).

3. Impact on Oocyte Quality

A study examining the impact of hexestrol on oocyte quality revealed that exposure to hexestrol can deteriorate oocyte quality. This was indicated by decreased oocyte maturation and early embryo development competency, along with disruptions in mitochondrial dynamics and function (Niu et al., 2021).

4. Influence on Mammary Cancer

Hexestrol has been evaluated for its effects on mammary cancer in rats, particularly in relation to estrogen receptors. It was found to markedly reduce tumor size in all treated groups, suggesting an endocrinological tumor-suppressing mechanism beyond the estrogen-estrogen receptor system (Tominaga, Kitamura, Saito, & Itoh, 1981).

5. Endocrine Mechanisms in Male Rats

Research on the suppressive effect of low dose estrogen-antiandrogen treatment, including hexestrol, on androgen-dependent organs in male rats highlighted significant changes in accessory sexual glands, pointing towards an alternative method for complete androgen blockade (Reznikov, Varga, Chaikovskaya, Tarasenko, & Polyakova, 1996).

properties

IUPAC Name

[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYMVNJKHJFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964036
Record name (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexestrol dipropionate

CAS RN

4825-53-0
Record name Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4825-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(1,2-Diethylethylene)diphenyl dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,2-diethylethylene)diphenyl dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Masayuki, Y Hisaharu, S Mihoko, K Masaaki… - Journal of toxicological …, 1995 - cir.nii.ac.jp
Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of Hexestrol dipropionate on the urinalysis data in male rats | CiNii Research … Sex differences on the …
Number of citations: 0 cir.nii.ac.jp
H OH - … ESTROGENS AND THE RELATION BETWEEN THEIR … - ACS Publications
… Very recently it was reported by Prescott and Basden (153) that Brownlee found hexestrol dipropionate to be 1.5 to 3 times more potent than hexestrol when injected into rats. By mouth …
Number of citations: 0 pubs.acs.org
E GENERAL - academic.oup.com
… of hexestrol dipropionate inhibited lactation in 66 per cent of a series of 44 mothers shortly after … Hexestrol dipropionate given by mouth is not so satisfactory as when given by injec- …
Number of citations: 2 academic.oup.com
H OH - … ESTROGENS AND THE RELATION BETWEEN THEIR … - ACS Publications
… gave the crystalline hexestrol dipropionate and, after hydrolysis, hexestrol. On the other hand, Walton and Brownlee (215) obtained hexestrol dipropionate from the crystalline …
Number of citations: 0 pubs.acs.org
E Kaiser, AL Andersen Jr, JJ Svarz - Journal of the American …, 1948 - ACS Publications
Rearrangement of the diallyl ethers of diethylstilbestrol and hexestrol to the corresponding 3, 3'-disubstituted derivatives has been reported. 1 These investigations were extended to the …
Number of citations: 0 pubs.acs.org
G FELL, DE Strandness Jr - Clinical Obstetrics and Gynecology, 1981 - journals.lww.com
… Friend and Kakkar (16) used the 125I-fibrinogen test to study 100 patients in whom lactation was suppressed by two 30-mg doses of intramuscular hexestrol dipropionate, given within …
Number of citations: 8 journals.lww.com
WT Salter - Annual Review of Biochemistry, 1945 - annualreviews.org
6.8 S by electrophoresis. Analytical data show sulfur 1. 3, nitrogen 15.6, amino nitrogen 0. 76, amide nitrogen 1. 20, tyrosine 4.30, tryp tophane 0.92, and glutamic acid 13.40 per cent. …
Number of citations: 13 www.annualreviews.org
V Kakkar - Archives of Surgery, 1972 - jamanetwork.com
A simplified technique for detecting phlebothrombosis of the legs is using radioiodinated fibrinogen. In 88 patients, the accuracy of the test was 92%, as determined by concurrent …
Number of citations: 386 jamanetwork.com
NR Liley - Fish physiology, 1969 - Elsevier
… An estrogen, hexestrol dipropionate, when added to the water, resulted in a marked increase in male activity. More recently Amouriq ( 1967) has established that the range of …
Number of citations: 118 www.sciencedirect.com
RC Sargent, VN Rush, BD Wisenden… - American Zoologist, 1998 - academic.oup.com
… Female guppies Poecilia reticulata, have a sex pheromone, probably hexestrol dipropionate, produced by the ovary shortly after parturition (Amouriq, 1967 in Liley, 1982; Gandolfi, 1969…
Number of citations: 78 academic.oup.com

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